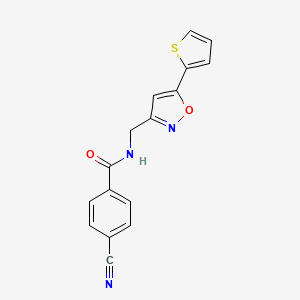

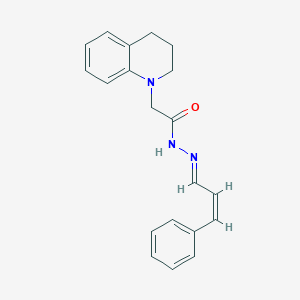

4-cyano-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-cyano-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide” contains several functional groups including a cyano group (-CN), an isoxazole ring, a thiophene ring, and a benzamide group. These groups are common in many biologically active compounds and are often used in the synthesis of pharmaceuticals .

Molecular Structure Analysis

The molecular structure of a similar compound has been studied . The compound was found to be monoclinic with a specific set of atomic coordinates .Chemical Reactions Analysis

Compounds with similar structures can undergo a variety of chemical reactions. For example, N-cyanoacetamides can react with common bidentate reagents to form a variety of heterocyclic compounds .Applications De Recherche Scientifique

- Biological Relevance : Many cyanoacetamide derivatives exhibit interesting biological activities, making them attractive to biochemists .

- Results : Certain cyanoacetamide derivatives demonstrated fungicidal activity against various fungal pathogens, including cucumber downy mildew .

- Role : These analogues play a crucial role in medicinal chemistry, contributing to the development of advanced compounds with diverse biological effects .

Heterocyclic Synthesis

Antifungal Properties

5-Lipoxygenase (5-LOX) Inhibition

Antibacterial Effects

Thiophene-Based Analogues

Microwave-Assisted Synthesis

Mécanisme D'action

Target of Action

It is suggested that the compound may interact with lipophilic amino acids such as leu4607, ile406, ala410 .

Mode of Action

It is known that cyanoacetamide-n-derivatives, a class to which this compound belongs, are extensively used as reactants where the carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Biochemical Pathways

It is known that cyanoacetamide derivatives can participate in a variety of condensation and substitution reactions . These reactions can lead to the formation of various heterocyclic compounds, potentially affecting multiple biochemical pathways.

Pharmacokinetics

The compound was synthesized and purified by recrystallization using ethyl acetate . This suggests that the compound might be soluble in organic solvents, which could influence its absorption and distribution in the body.

Result of Action

It is suggested that the compound may have a high binding energy, indicating a potential for further structure optimization and the need for in-depth studies as a possible 5-lox inhibitor .

Action Environment

The synthesis of the compound involved stirring of ethyl cyanoacetate with amines at 70 °c for 6 hours, then leaving it to stir at room temperature overnight . This suggests that the compound’s synthesis and potentially its stability could be influenced by temperature.

This compound presents an interesting area for future study, particularly given its potential role in the formation of heterocyclic compounds and possible inhibitory action on 5-LOX .

Propriétés

IUPAC Name |

4-cyano-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O2S/c17-9-11-3-5-12(6-4-11)16(20)18-10-13-8-14(21-19-13)15-2-1-7-22-15/h1-8H,10H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKQPANLGVMASLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=NO2)CNC(=O)C3=CC=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-cyano-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({1-[(1-Hydroxycyclopentyl)methyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2835821.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2835824.png)

![Methyl 2-{[4-(2,6-dimethylphenyl)piperazino]methyl}-3-nitrobenzenecarboxylate](/img/structure/B2835825.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methylbenzamide](/img/structure/B2835827.png)

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butyramide](/img/structure/B2835831.png)

![[2-[[(2R,6S)-2,6-Dimethylmorpholin-4-yl]methyl]phenyl]methanamine;dihydrochloride](/img/structure/B2835834.png)

![2,3-Dihydrobenzo[b]furan-5-carbaldehyde oxime](/img/structure/B2835839.png)